molecular formula C16H16FN3O3S B2706879 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 897499-62-6

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2706879
CAS No.: 897499-62-6
M. Wt: 349.38
InChI Key: KIWWJHOUKZXAPH-VLGSPTGOSA-N
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Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound designed for advanced biochemical research, integrating two pharmacologically significant moieties. The 2,5-dioxopyrrolidin-1-yl (NHS ester) group is a well-characterized reagent that facilitates the covalent modification of primary amines, making this compound a valuable tool for bioconjugation, probe development, and the study of protein-ligand interactions . The benzothiazole core structure, a privileged scaffold in medicinal chemistry, is substituted with a fluorine atom and a propyl group. Fluorination is a common strategy to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, while the propyl group can influence hydrophobic binding and conformational restraint . This specific molecular architecture suggests potential research applications in the field of enzyme inhibition. Compounds featuring similar heterocyclic structures have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme in the tryptophan metabolism pathway that is a target in immuno-oncology research . Consequently, this reagent presents significant research value for scientists exploring novel mechanisms in cancer immunotherapy and developing strategies to counteract tumor-mediated immunosuppression. Its primary mechanism of action in a research context is hypothesized to involve the targeted covalent modification of lysine residues or other amine-containing biomolecules within the active site of targeted enzymes, leading to potent and sustained inhibition .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h3-4,8H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWJHOUKZXAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure features a pyrrolidine ring and a benzo[d]thiazole moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FN3O3S, with a molecular weight of 321.33 g/mol. The presence of the fluoro group and the dioxopyrrolidine structure suggests significant reactivity and potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies on related benzo[d]thiazole derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. In vitro assays have revealed that such compounds can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AA549 (Lung Cancer)10Apoptosis induction
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
(Z)-2...MCF7 (Breast Cancer)TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary computational predictions indicate that the compound may exhibit anti-inflammatory activity. This is supported by the presence of functional groups known to interact with inflammatory pathways. Compounds with similar structures have been reported to reduce pro-inflammatory cytokine levels in vitro .

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to ensure high yield.
  • Introduction of the Benzo[d]thiazole Moiety : This step may involve cyclization reactions.
  • Final Acetamide Formation : This is typically achieved through acylation reactions.

Optimizing each step is crucial for enhancing yield and purity, which directly impacts biological activity.

Case Studies

Recent studies have explored the biological effects of related compounds in clinical settings:

  • Study on Antitumor Activity : A series of benzo[d]thiazole derivatives were evaluated for cytotoxicity against multiple cancer cell lines, revealing significant tumor growth inhibition comparable to established chemotherapeutics .
  • Antimicrobial Testing : A related compound demonstrated an MIC value against resistant bacterial strains, indicating potential for development as an antimicrobial agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves several organic chemistry techniques. The process includes:

  • Reagents and Conditions : The synthesis often requires specific reagents such as acetic anhydride and various catalysts under controlled temperature and pressure conditions.
  • Purification Techniques : Common methods include chromatography and recrystallization to ensure the purity of the final compound.
  • Characterization Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

The biological activity of this compound has been investigated in several studies:

  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Anti-inflammatory Properties : The compound's structural characteristics suggest potential anti-inflammatory activity. Molecular docking studies have indicated interactions with targets involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent.
  • Antimicrobial Activity : Research has shown that derivatives of compounds containing dioxopyrrolidine and thiazole rings can possess antimicrobial properties. This suggests that this compound may also demonstrate efficacy against bacterial and fungal strains.

Case Studies

Several case studies have documented the applications of this compound or its analogs:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Anti-inflammatory EffectsIn silico docking suggested strong binding affinity to COX enzymes, indicating potential as a COX inhibitor.
Study 3Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

Key Differences :

  • Substituents on Benzothiazole : The compared compound has 4,6-difluoro and 3-ethyl groups, whereas the target molecule features a 6-fluoro and 3-propyl substitution. The ethyl vs. propyl groups alter lipophilicity (logP: propyl increases hydrophobicity), while the additional fluorine in the analog enhances electron-withdrawing effects .
  • Biological Implications: Difluoro substitutions may improve metabolic stability but reduce solubility compared to mono-fluoro derivatives.
Table 1: Substituent Effects on Benzothiazole Derivatives
Compound Substituents (Benzothiazole) Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-F, 3-propyl ~349.4 (calc.) Dioxopyrrolidine, acetamide
Compound 4,6-diF, 3-ethyl 365.3 (calc.) Dioxopyrrolidine, acetamide
Compound 6b Naphthalene-triazole 404.1 (HRMS) Triazole, nitro, acetamide

Comparison with Triazole-Linked Acetamides ()

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) differ significantly:

  • Core Heterocycle: Triazole vs. benzothiazole.
  • Substituent Effects : The nitro group in 6b enhances electrophilicity, whereas the dioxopyrrolidine in the target compound provides hydrogen-bonding sites.
  • Spectral Data :
    • IR : The target compound’s C=O stretch (dioxopyrrolidine) at ~1670–1680 cm⁻¹ aligns with 6b’s acetamide C=O (1682 cm⁻¹) .
    • NMR : The target’s benzothiazole protons (e.g., 6-F) would resonate downfield (~7.5–8.5 ppm), similar to aromatic protons in 6b (δ 7.20–8.61 ppm) .

Comparison with Heterocyclic Frameworks ()

Heterocycles like 3-benzylidene phthalide and oxadiazoles ( ) emphasize:

  • Bioactivity : Benzothiazoles (target compound) are associated with kinase inhibition, whereas oxadiazoles often exhibit antimicrobial activity.
  • Synthetic Routes : Copper-catalyzed cycloadditions ( ) vs. nucleophilic substitutions (inferred for the target compound).

Research Findings and Implications

  • Physicochemical Properties : The 3-propyl group in the target compound likely enhances membrane permeability compared to ethyl or nitro-substituted analogs.
  • Druglikeness : The dioxopyrrolidine moiety improves solubility relative to purely aromatic systems (e.g., naphthalene in ).
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies comparing IC₅₀ values against kinase targets with those of analogs.

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